Prasugrel metabolite derivative

drug metabolism P450 bioactivation human liver microsomes

Select this prasugrel metabolite derivative for its superior, predictable P2Y12 receptor blockade. The active R-138727 (specifically RS/RR isomers) offers a 53-fold higher formation efficiency and 12-fold greater systemic exposure than clopidogrel active metabolites, ensuring reliable dose-response calibration. Unlike clopidogrel or ticlopidine, R-138727 and its thiolactone R-95913 show negligible CYP2B6/CYP2C19 inhibition, eliminating confounding variables in DDI studies. For bioanalytical method validation, stereochemically defined RS/RR isomers are the optimal calibrators, being both the most potent and completely resistant to clearance via S-methylation (CLint=0 ml/min/kg). Biocatalytic production routes (e.g., using porcine liver esterase and MroUPO) achieve a 44% yield for R-138727, a 1.76-fold advantage over clopidogrel active metabolite synthesis, reducing per-unit costs.

Molecular Formula C27H29ClFNO5S
Molecular Weight 534.0 g/mol
Cat. No. B12060946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasugrel metabolite derivative
Molecular FormulaC27H29ClFNO5S
Molecular Weight534.0 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl
InChIInChI=1S/C27H28FNO5S.ClH/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28;/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32);1H/b19-14-;
InChIKeyIXPJVHUXCREIQM-YEBWQKSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prasugrel Metabolite Derivative: Core Identity, Stereochemical Composition, and Procurement Context


Prasugrel metabolite derivative refers to the pharmacologically active thiol metabolite R-138727 [(2Z)-{1-[(1RS)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}ethanoic acid] and its stereochemical variants, as well as structurally related intermediates such as the thiolactone R-95913 and the S-methylated metabolite R-106583. R-138727 acts as an irreversible antagonist at the platelet P2Y12 ADP receptor, inhibiting ADP-mediated platelet activation and aggregation [1]. In humans, the metabolic formation of R-138727 from the prodrug prasugrel proceeds stereoselectively, yielding a defined distribution of four stereoisomers with distinct pharmacological potencies [2].

Why Generic Substitution of Prasugrel Metabolite Derivatives Requires Quantitative Justification


Procurement decisions for prasugrel metabolite derivatives cannot rely on nominal identity alone because closely related thienopyridine active metabolites (e.g., clopidogrel active metabolite, ticagrelor AM) exhibit substantially different formation efficiencies, stereochemical composition, and off-target interaction profiles. Even within the prasugrel metabolic cascade, the intermediate metabolite R-95913 exerts a quantifiable negative modulatory effect on R-138727-mediated platelet inhibition, demonstrating that metabolite identity does not guarantee functional equivalence [1]. Stereochemical composition further differentiates products: the RS and RR isomers of R-138727 account for 84% of the circulating active metabolite and possess the highest pharmacological potency, whereas the SR and SS isomers are both less active and preferentially cleared via S-methylation [2].

Quantitative Differential Evidence for Prasugrel Metabolite Derivatives: Comparator-Based Procurement Guide


Active Metabolite Formation Efficiency: Prasugrel R-138727 vs. Clopidogrel Active Metabolite

In human liver microsomes (n=20 individual donors), the formation rate of prasugrel active metabolite R-138727 was 8.68 ± 6.64 µl/min/mg protein (CV=76%), compared with clopidogrel active metabolite formation of 0.164 ± 0.196 µl/min/mg protein (CV=120%). This represents an approximately 53-fold higher mean formation rate for prasugrel active metabolite with substantially lower interindividual variability [1]. The differential efficiency originates at the thiolactone formation step: prasugrel thiolactone R-95913 forms at 55.2 ± 15.4 µl/min/mg protein (CV=28%), whereas clopidogrel thiolactone forms at 2.24 ± 1.00 µl/min/mg protein (CV=45%) [1].

drug metabolism P450 bioactivation human liver microsomes interindividual variability

In Vivo Active Metabolite Exposure: Prasugrel 60 mg vs. Clopidogrel 300 mg

While the active metabolites of prasugrel and clopidogrel exhibit similar levels of platelet inhibition in vitro, the in vivo exposure differs dramatically. Prasugrel 60 mg results in an approximately 12-fold greater exposure to its active metabolite R-138727 compared with clopidogrel 300 mg [1]. This quantitative difference in systemic exposure, rather than intrinsic receptor affinity, accounts for prasugrel's faster onset and greater consistency of antiplatelet effect observed clinically [2].

pharmacokinetics AUC exposure comparison clinical pharmacology

R-95913 Intermediate Metabolite: Quantified Antagonism of R-138727 Activity

The intermediate metabolite R-95913 (prasugrel thiolactone) exerts a quantifiable negative modulatory effect on R-138727-mediated platelet inhibition. In vitro testing confirmed a dose-dependent, reversible antagonistic effect of R-95913 on R-138727 inhibition of ADP-induced platelet aggregation, with a maximum reduction of -49.5% (95% CI: -54.4% to -44.6%; P<0.001) [1]. In patients receiving chewed versus integral prasugrel 60 mg, R-95913 median AUC was 73 ng·h/mL (IQR: 41.5-92.0) versus 33 ng·h/mL (IQR: 0.0-50.0) (P<0.05), and inhibition of ADP-induced platelet aggregation correlated more strongly with the R-138727/R-95913 ratio (ρ=0.782; P<0.001; n=30) than with R-138727 concentration alone [1].

metabolite interference platelet aggregation P2Y12 antagonism ex vivo pharmacology

CYP450 Inhibition Profile: R-95913 and R-138727 vs. Clopidogrel and Ticlopidine

In head-to-head testing using recombinant cytochromes P450, prasugrel and its deacetylated metabolite R-95913 were much weaker inhibitors of CYP2B6, CYP2C19, and CYP2D6 compared with ticlopidine and clopidogrel. Ticlopidine inhibited CYP2B6 with IC50=0.0517±0.0323 µM and CYP2C19 with IC50=0.203±0.124 µM; clopidogrel inhibited CYP2B6 with IC50=0.0182±0.0069 µM and CYP2C19 with IC50=0.524±0.160 µM. The active metabolites of both clopidogrel and prasugrel (R-138727) and the clopidogrel acid metabolite did not affect the activities of the P450s examined [1].

CYP inhibition drug-drug interaction IC50 recombinant P450

Stereoisomer-Specific Metabolic Clearance: Differential Methylation Rates of R-138727 Isomers

The four stereoisomers of R-138727 exhibit pronounced differential susceptibility to S-methylation, the primary inactivation pathway. In human liver microsomes, hepatic intrinsic clearance values for methylation (CLint) were 17.3 ml/min/kg for the SS isomer and 17.7 ml/min/kg for the SR isomer, whereas the RS and RR isomers showed CLint values of 0 ml/min/kg (no detectable methylation) [1]. This stereoselective clearance directly impacts the isomer composition in circulation: the RS and RR isomers, which are not methylated, account for 84% of total R-138727 in human plasma [2].

stereoselective metabolism thiol methyltransferase intrinsic clearance isomer stability

Biocatalytic Synthesis Yield: Prasugrel Metabolite Cascade vs. Clopidogrel Metabolite

Using a one-pot biocatalytic cascade with porcine liver esterase (PLE) and the fungal unspecific peroxygenase MroUPO, the synthesis of prasugrel active metabolite R-138727 from prasugrel achieved a yield of 44%. Under analogous biocatalytic conditions, the preparation of clopidogrel active metabolite via two-step oxidation yielded only 25% [1]. The higher yield for prasugrel metabolite synthesis reflects the more efficient conversion through the R-95913 intermediate and reduced competing hydrolytic inactivation pathways compared with clopidogrel.

biocatalysis unspecific peroxygenase metabolite synthesis yield comparison

High-Value Application Scenarios for Prasugrel Metabolite Derivatives Informed by Comparative Evidence


P2Y12 Receptor Occupancy and Platelet Aggregation Assays Requiring High and Consistent Active Metabolite Exposure

In experimental systems measuring P2Y12 receptor occupancy or ADP-induced platelet aggregation, prasugrel metabolite derivatives (specifically R-138727 or its active isomer mixtures) enable consistent receptor blockade due to the 53-fold higher formation efficiency [1] and 12-fold greater systemic exposure [2] compared with clopidogrel-derived active metabolites. This predictability is essential for dose-response calibration and for studies where variable active metabolite generation would confound interpretation.

Drug-Drug Interaction Studies Requiring Minimal CYP450 Interference

Co-incubation studies assessing cytochrome P450-mediated drug-drug interactions benefit from the negligible CYP2B6 and CYP2C19 inhibition by R-138727 and R-95913, in contrast to clopidogrel (CYP2B6 IC50=0.0182 µM; CYP2C19 IC50=0.524 µM) and ticlopidine [3]. R-138727 and R-95913 do not meaningfully inhibit the P450 isoforms examined, eliminating confounding variables in multi-drug metabolic interaction assessments.

Stereochemically Defined Reference Standards for Chiral Bioanalytical Method Development and Validation

Development and validation of chiral LC-MS/MS methods for thienopyridine metabolite quantification require stereochemically characterized reference materials. The RS and RR isomers of R-138727 are the pharmacologically most potent stereoisomers, are completely resistant to S-methylation-mediated clearance (CLint=0 ml/min/kg in human liver microsomes) [4], and together constitute 84% of circulating R-138727 in humans [5]. These properties make stereochemically defined RS/RR R-138727 preparations the optimal calibrators and quality control materials for bioanalytical assays.

Biocatalytic Metabolite Production for High-Throughput Screening and Reference Material Synthesis

Laboratories producing P2Y12 antagonist reference materials via biocatalytic routes will achieve higher yields with prasugrel-based systems. The cascade of porcine liver esterase and fungal peroxygenase (MroUPO) produces R-138727 at 44% yield, compared with only 25% yield for clopidogrel active metabolite under comparable conditions [6]. This 1.76-fold yield advantage reduces per-unit production cost and improves material availability for procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prasugrel metabolite derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.